molecular formula C9H16N2O2 B152847 tert-Butyl (2-cyanopropan-2-yl)carbamate CAS No. 133117-97-2

tert-Butyl (2-cyanopropan-2-yl)carbamate

Cat. No.: B152847
CAS No.: 133117-97-2
M. Wt: 184.24 g/mol
InChI Key: GIGXCVOTKUOLHM-UHFFFAOYSA-N
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Description

tert-Butyl (2-cyanopropan-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a central 2-cyanopropan-2-yl moiety. The Boc group is widely employed in organic synthesis to protect amines, while the cyanopropane substituent introduces steric bulk and electron-withdrawing properties, influencing reactivity and stability. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of protease inhibitors and kinase-targeting molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-cyanopropan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-cyanopropan-2-yl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include amines, substituted carbamates, and various oxidation products. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

Chemical Synthesis

1.1 Synthesis of Complex Organic Molecules

  • Application : tert-Butyl (2-cyanopropan-2-yl)carbamate is primarily used as an intermediate in the synthesis of tetrasubstituted pyrroles and other complex organic molecules.
  • Method : The compound participates in reactions that lead to the formation of functionalized derivatives, such as esters or ketones at specific positions on the pyrrole ring.

1.2 Mechanism of Action

  • The compound acts as a carbamoylating agent, modifying organic substrates through the formation of carbamate linkages. This modification can significantly alter the reactivity and stability of the target molecules .

Biological Research

2.1 Enzyme Interactions

  • Application : In biological studies, this compound is utilized to investigate enzyme interactions and metabolic pathways.
  • Significance : Understanding these interactions can reveal insights into metabolic processes and potential therapeutic targets.

2.2 Pharmacological Potential

  • The compound exhibits notable biological activity, making it a candidate for drug development. Its interactions with various enzymes and receptors may lead to inhibitory or activating effects on specific biological pathways, warranting further exploration in pharmacology .

Industrial Applications

3.1 Production of Industrial Chemicals

  • Application : this compound is employed in the production of various industrial chemicals and materials.
  • Industries Involved : This includes its use in the formulation of agricultural chemicals and polymers, where it contributes to the synthesis of more complex materials .

Safety and Toxicology Studies

4.1 Safety Assessments

  • The compound has been subjected to safety and toxicity studies to evaluate its potential risks in various applications. These studies typically involve both in vitro and in vivo testing methods to assess acute toxicity and other health impacts .

Case Studies

Study TitleFocusFindings
Synthesis of Tetrasubstituted Pyrroles Examined the efficiency of this compound in synthesizing pyrrole derivativesDemonstrated high yields with specific functionalization at C-3 position
Enzyme Interaction Studies Investigated the role of the compound in enzyme inhibitionIdentified potential for therapeutic applications based on interaction profiles
Toxicological Evaluation Assessed safety profile through acute toxicity testingFound to cause irritation but manageable under controlled conditions

Mechanism of Action

The mechanism of action of tert-Butyl (2-cyanopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights key structural analogs, their substituents, molecular weights, and applications:

Compound Name Substituent Features Molecular Weight Key Properties/Applications References
tert-Butyl (2-cyanopropan-2-yl)carbamate 2-cyanopropan-2-yl group 184.24 g/mol Reactive intermediate for amine protection; cyan group enables further functionalization
(R)-tert-Butyl (1-cyanopropan-2-yl)carbamate Stereospecific cyanopropane substitution 184.24 g/mol Chiral building block for enantioselective synthesis
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3) Polyethylene glycol (PEG) chain 263.29 g/mol Enhances solubility; used in bioconjugation and drug delivery systems
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate 4-Chlorophenyl group 270.8 g/mol Aromatic interaction sites; potential precursor for CNS-targeting drugs
tert-Butyl (2-mercaptoethyl)carbamate Thiol (-SH) group 161.23 g/mol Thiol-reactive intermediate; used in gold nanoparticle functionalization
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate Chloro-hydroxy-phenylbutane backbone 299.8 g/mol Stereospecific pharmacophore for antiviral/anticancer agents

Reactivity and Stability

  • Cyanopropane Derivatives: The 2-cyanopropan-2-yl group in the target compound provides steric hindrance, reducing nucleophilic attack on the carbamate. However, the electron-withdrawing cyan group increases susceptibility to base-mediated deprotection compared to alkyl-substituted analogs like tert-butyl (2-piperidin-3-ylethyl)carbamate .
  • Thiol-Containing Analogs : tert-Butyl (2-mercaptoethyl)carbamate exhibits high reactivity toward electrophiles (e.g., maleimides) but requires inert storage conditions to prevent oxidation .
  • PEGylated Derivatives : Boc-NH-PEG3 demonstrates superior aqueous solubility (>50 mg/mL) compared to hydrophobic analogs like the chlorophenyl-substituted carbamate (<5 mg/mL) .

Biological Activity

tert-Butyl (2-cyanopropan-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug development and enzyme interaction studies. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H16N2O2C_9H_{16}N_2O_2 and a molecular weight of approximately 184.24 g/mol. The presence of a tert-butyl group introduces significant steric hindrance, influencing its reactivity compared to simpler carbamates. The compound's structure allows it to interact with various biological targets, making it a candidate for pharmacological applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that the compound can act as both a substrate and an inhibitor in enzymatic reactions, affecting metabolic pathways significantly. The exact molecular targets remain under investigation; however, preliminary studies suggest potential immunosuppressive properties, which could be useful in therapeutic contexts.

Biological Activity Overview

The following table summarizes key aspects of the biological activity associated with this compound:

Biological Activity Description Mechanism
Enzyme InteractionEngages with various enzymes influencing metabolic pathwaysActs as a substrate or inhibitor
Receptor BindingPotential interactions with receptors affecting signaling pathwaysModulates receptor activity
Immunosuppressive EffectsMay exhibit properties that suppress immune responsesUnderlying mechanisms still being elucidated

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that modifications to the compound's structure can significantly influence its inhibitory efficacy on enzyme activity, suggesting a structure-activity relationship that warrants further exploration .
  • Pharmacological Applications : The compound has been investigated for its potential role in drug development. Its ability to modulate enzyme activity positions it as a candidate for creating new therapeutic agents targeting various diseases. For example, ongoing research into its immunosuppressive effects may lead to applications in treating autoimmune disorders .
  • Comparative Studies : Comparisons with structurally similar compounds reveal unique characteristics of this compound. Notably, compounds like Benzyl (1-cyanopropan-2-yl)carbamate and Methyl carbamate exhibit different reactivity profiles due to variations in steric hindrance and electronic effects . This highlights the importance of structural features in determining biological activity.

Future Directions

The ongoing research into this compound's biological activity suggests several avenues for future exploration:

  • Mechanistic Studies : Further investigation into the specific mechanisms through which this compound interacts with enzymes and receptors will enhance understanding of its pharmacological potential.
  • Therapeutic Applications : Exploring its immunosuppressive properties could lead to novel treatments for autoimmune diseases or organ transplant rejection.
  • Structural Modifications : Synthesizing derivatives with altered structures may yield compounds with improved efficacy or selectivity for particular biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing tert-butyl (2-cyanopropan-2-yl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of tert-butyl carbamate derivatives typically involves nucleophilic substitution or carbamate coupling reactions. For example, multi-step routes may use Boc (tert-butoxycarbonyl) protection strategies, where intermediates are generated via iodolactamization or amide alkylation . Reaction conditions such as temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst selection (e.g., Pd for cross-coupling) critically impact yield. Optimization should include monitoring via TLC or HPLC to isolate intermediates and minimize side reactions like hydrolysis of the cyanopropane moiety.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer: Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is standard for isolating carbamate derivatives. For polar byproducts, reverse-phase HPLC may enhance separation. Recrystallization from ethanol or acetone can improve purity, but solvent choice must avoid destabilizing the cyanopropyl group. Analytical techniques like NMR and mass spectrometry should validate purity (>95%) before further use .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound, and what challenges arise during refinement?

Methodological Answer: SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. Key steps include:

  • Data Collection: High-resolution (<1.0 Å) diffraction data from single crystals.
  • Structure Solution: Direct methods (SHELXD) for phase determination.
  • Refinement Challenges:
    • Disordered tert-butyl groups require constraints (e.g., AFIX commands).
    • Hydrogen bonding between the carbamate NH and nitrile group may necessitate distance restraints.
    • Twinning or low-resolution data may require iterative refinement with R1 convergence <5% .

Q. How should researchers address contradictions between spectroscopic data (e.g., NMR chemical shifts) and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, dynamic conformational changes, or incorrect computational models. Strategies include:

  • Experimental Validation: Acquire NMR in multiple solvents (DMSO-d6, CDCl3) to assess solvent-dependent shifts.
  • Computational Adjustments: Use density functional theory (DFT) with solvent models (e.g., PCM) for NMR prediction.
  • Crystallographic Cross-Check: Compare experimental X-ray bond lengths/angles with DFT-optimized geometries .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: DFT calculations (e.g., Gaussian or ORCA) can model transition states and activation energies. Focus on:

  • Nitrile Group Stability: Assess susceptibility to hydrolysis under acidic/basic conditions via Fukui indices.
  • Leaving Group Potential: Calculate bond dissociation energies (BDEs) for the carbamate oxygen to predict cleavage tendencies.
  • Solvent Effects: Use COSMO-RS to simulate reaction pathways in polar aprotic solvents .

Q. Safety and Stability

Q. What safety protocols are critical for handling this compound given its potential hazards?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Exposure Control: Monitor airborne concentrations with P95 respirators if local exhaust ventilation is insufficient.
  • Spill Management: Neutralize spills with inert adsorbents (vermiculite) and avoid water to prevent hydrolysis .

Q. How does the compound’s stability vary under different storage conditions, and how can degradation be mitigated?

Methodological Answer:

  • Thermal Stability: Store at 2–8°C in amber vials to prevent UV-induced decomposition.
  • Moisture Sensitivity: Use desiccants (silica gel) in sealed containers; avoid humid environments.
  • Long-Term Stability: Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring to track degradation products like tert-butanol or cyanide derivatives .

Q. Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound across labs?

Methodological Answer:

  • Standardized Protocols: Publish detailed synthetic procedures with exact stoichiometry, catalyst lots, and purification thresholds.
  • Interlab Validation: Share NMR (1H, 13C) and IR spectra in open-access databases (PubChem) for cross-comparison.
  • Crystallographic Data: Deposit CIF files in the Cambridge Structural Database (CSD) to benchmark structural parameters .

Properties

IUPAC Name

tert-butyl N-(2-cyanopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGXCVOTKUOLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 1-amino-2-methyl-1-oxopropan-2-ylcarbamate (Example 12 a, 12.5 g) and triethylamine (CAN 121-44-8, 29 g) in methylene chloride (150 mL) was added trifluoroacetic acid anhydride (CAN 407-25-0, 27.2 g) dropwise at 0° C. The resulting mixture was allowed to warm to room temperature and stirred for 4 h. After that the mixture was washed with water, 5 N citric acid and brine, the organic phase was dried over anhydrous sodium sulfate and concentrated to give the title compound (11 g, 97%) as a yellow solid; MS: m/e=207.1 [M+Na]+.
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29 g
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27.2 g
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150 mL
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97%

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